An In-depth Technical Guide to Benzyl 3-bromoazetidine-1-carboxylate (CAS 939759-25-8): Synthesis, Reactivity, and Application
An In-depth Technical Guide to Benzyl 3-bromoazetidine-1-carboxylate (CAS 939759-25-8): Synthesis, Reactivity, and Application
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
Benzyl 3-bromoazetidine-1-carboxylate is a pivotal, high-value building block in medicinal chemistry. Its strained four-membered ring, coupled with a strategically placed leaving group (bromide) at the C3 position, makes it an ideal electrophilic scaffold for introducing the azetidine motif into drug candidates. The incorporation of azetidines is a widely recognized strategy to enhance key drug-like properties, including metabolic stability, aqueous solubility, and ligand-receptor binding geometry.[1] This guide provides a comprehensive technical overview, from a detailed synthetic workflow, including the preparation of its immediate precursor, to its characteristic reactivity and strategic applications in library synthesis for drug discovery programs.
The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a "bioisostere" of choice, often replacing more traditional groups like pyrrolidines or piperidines.[2] Its unique structural rigidity and lower lipophilicity compared to larger rings offer significant advantages. Functionalization at the 3-position is particularly crucial as it allows for the projection of substituents into protein binding pockets, directly modulating potency and selectivity.[3][4] Benzyl 3-bromoazetidine-1-carboxylate serves as a direct and versatile precursor to a multitude of 3-substituted azetidines, enabling rapid lead optimization and the exploration of novel chemical space.[5]
Physicochemical and Safety Profile
A clear understanding of the compound's properties is essential for its effective use and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 939759-25-8 | [6][7][8] |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [6][9] |
| Molecular Weight | 270.12 g/mol | [6] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Storage Conditions | 2-8°C, under an inert atmosphere | [6][10] |
| SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)Br | [9] |
| InChI Key | SUBBMOROFINEHA-UHFFFAOYSA-N | [9] |
Safety and Handling: While a comprehensive toxicity profile is not publicly available, standard laboratory precautions are required.
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Engineering Controls: Handle within a certified chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
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First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water. Seek medical attention if irritation persists.
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Disposal: Dispose of in accordance with local, state, and federal regulations for halogenated organic waste.
Synthesis and Mechanistic Considerations
The most logical and efficient synthesis of Benzyl 3-bromoazetidine-1-carboxylate involves a two-step sequence starting from commercially available 3-hydroxyazetidine hydrochloride. The workflow involves N-protection followed by halogenation of the secondary alcohol.
Caption: Overall synthetic workflow.
Step 1: Synthesis of Precursor, Benzyl 3-hydroxyazetidine-1-carboxylate (CAS 128117-22-6)
The initial step involves the protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group. This is a standard Schotten-Baumann reaction, which is robust and high-yielding. The Cbz group is chosen for its stability under various reaction conditions and its facile removal via hydrogenolysis.
Experimental Protocol:
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To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (2:1 v/v), add potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at room temperature.[11]
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Stir the resulting suspension for 30 minutes to ensure complete neutralization of the hydrochloride salt.
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Cool the mixture to 0-5°C using an ice bath.
-
Slowly add benzyl chloroformate (1.05 eq) dropwise via a syringe, maintaining the internal temperature below 5°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[11]
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Work-up: Remove the THF under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Benzyl 3-hydroxyazetidine-1-carboxylate as a clear oil, which is often used without further purification.[11]
Step 2: Bromination via Appel Reaction
The conversion of the secondary alcohol to the corresponding bromide is a critical transformation. While several reagents can achieve this (e.g., PBr₃, SOBr₂), the Appel reaction (using carbon tetrabromide and triphenylphosphine) is often preferred for sensitive substrates due to its mild, neutral conditions, which minimize the risk of ring-opening or other side reactions common with strained four-membered rings.
Causality of Reagent Choice: The mechanism involves the in-situ formation of a phosphonium salt intermediate. The alcohol attacks the phosphorus atom, and subsequent intramolecular displacement of the resulting triphenylphosphine oxide by the bromide ion proceeds via a clean Sₙ2 pathway, leading to inversion of stereochemistry if a chiral center is present. This method avoids the strongly acidic byproducts generated by reagents like PBr₃.
Caption: Simplified mechanism of the Appel reaction.
Experimental Protocol:
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Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an argon or nitrogen atmosphere.
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Cool the solution to 0°C in an ice bath.
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Add carbon tetrabromide (CBr₄, 1.5 eq) to the solution.
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Slowly add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the temperature remains below 5°C. The reaction is often exothermic.
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Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by adding a small amount of water. Remove the DCM under reduced pressure. Add diethyl ether or hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
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Filter the mixture, washing the solid with cold ether/hexanes.
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Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Benzyl 3-bromoazetidine-1-carboxylate.
Chemical Reactivity and Synthetic Utility
The primary value of Benzyl 3-bromoazetidine-1-carboxylate lies in its role as an electrophile. The C3 carbon is activated towards nucleophilic substitution (Sₙ2) by the electron-withdrawing nature of the adjacent bromine atom. This allows for the facile introduction of a wide array of functional groups.
Caption: Synthetic utility via nucleophilic substitution.
This reactivity profile enables drug development professionals to:
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Generate Diverse Libraries: Quickly synthesize a large number of analogs for structure-activity relationship (SAR) studies.
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Introduce Key Functionality: Install amines for salt formation and hydrogen bonding[12], thiols for covalent binding, or azides for click chemistry functionalization.
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Modulate Physicochemical Properties: Fine-tune properties like pKa, solubility, and lipophilicity by varying the nucleophile.
The final Cbz-protected 3-substituted azetidine can be deprotected via standard catalytic hydrogenation (H₂, Pd/C) to reveal the secondary amine, which can be further functionalized if desired.
Conclusion
Benzyl 3-bromoazetidine-1-carboxylate is a quintessential tool for the modern medicinal chemist. While its direct synthesis requires careful execution, the pathway from its hydroxy precursor is reliable and leverages well-understood, mild reaction mechanisms. Its true power is realized in its subsequent application as a versatile electrophilic partner, providing a robust and efficient entry point to diverse libraries of 3-substituted azetidines. A thorough understanding of its synthesis and reactivity, as detailed in this guide, empowers researchers to strategically deploy this building block in the pursuit of novel therapeutics with enhanced pharmacological profiles.
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Zhang, W., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
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Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]
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Zheng, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
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PubChem. (n.d.). Benzyl 3-aminoazetidine-1-carboxylate. Retrieved from [Link]
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